An In-depth Technical Guide to tert-Butyl N-[1-(hydroxymethyl)cyclohexyl]carbamate
An In-depth Technical Guide to tert-Butyl N-[1-(hydroxymethyl)cyclohexyl]carbamate
This guide provides a comprehensive technical overview of tert-butyl N-[1-(hydroxymethyl)cyclohexyl]carbamate, a key building block in medicinal chemistry and organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document details the compound's chemical identity, synthesis, and analytical characterization, underpinned by established scientific principles and methodologies.
Compound Identification and Significance
tert-Butyl N-[1-(hydroxymethyl)cyclohexyl]carbamate is a carbamate-protected amino alcohol. The tert-butoxycarbonyl (Boc) protecting group renders the amine nucleophilicity inert, allowing for selective reactions at the hydroxyl group. This characteristic makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals.[1][2] The carbamate functional group is a common structural motif in many therapeutic agents.[2]
IUPAC Name and Chemical Structure
The systematically generated IUPAC name for the compound is tert-butyl N-[1-(hydroxymethyl)cyclohexyl]carbamate .[3]
The molecular structure consists of a cyclohexane ring substituted at the same carbon with a hydroxymethyl group and a Boc-protected amine.
Molecular Structure Visualization
Caption: Workflow for the synthesis of tert-butyl N-[1-(hydroxymethyl)cyclohexyl]carbamate.
Detailed Experimental Protocol
This protocol is adapted from general procedures for the Boc protection of amines. [4][5] Materials:
-
(1-Aminocyclohexyl)methanol hydrochloride [6]* Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Methanol (MeOH) [7]* Deionized Water
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Dichloromethane (DCM)
-
Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (1-aminocyclohexyl)methanol hydrochloride (1.0 eq) in a mixture of methanol and water.
-
Basification: Cool the solution in an ice bath and add triethylamine (2.2 eq) dropwise. The triethylamine serves to neutralize the hydrochloride salt and act as a base for the reaction.
-
Addition of (Boc)₂O: To the stirring solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.
-
Dilute the remaining aqueous residue with deionized water and extract with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl N-[1-(hydroxymethyl)cyclohexyl]carbamate as a solid.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound.
Mass Spectrometry
Mass spectrometry is a key technique for confirming the molecular weight of the target compound. The predicted mass-to-charge ratios (m/z) for various adducts are provided below. [3]
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 230.17508 |
| [M+Na]⁺ | 252.15702 |
| [M-H]⁻ | 228.16052 |
Spectroscopic Data (Expected)
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show a large singlet around 1.4 ppm corresponding to the nine protons of the tert-butyl group. The protons of the cyclohexyl ring would appear as a series of multiplets in the aliphatic region. The methylene protons of the hydroxymethyl group would likely appear as a singlet or a doublet, and the hydroxyl and amine protons would be visible as broad singlets.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display signals for the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, the carbonyl carbon of the carbamate, and the carbons of the cyclohexyl ring and the hydroxymethyl group.
-
IR (Infrared) Spectroscopy: Key vibrational bands would be expected for the O-H stretch of the alcohol, the N-H stretch of the carbamate, and a strong C=O stretch of the carbamate carbonyl group.
Safety and Handling
The precursor, (1-aminocyclohexyl)methanol hydrochloride, is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation. [6]Similar carbamate compounds may also present hazards. [8]Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed when handling this compound and its precursors. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
tert-Butyl N-[1-(hydroxymethyl)cyclohexyl]carbamate is a valuable synthetic intermediate with applications in pharmaceutical and chemical research. [1]Its synthesis via Boc protection of (1-aminocyclohexyl)methanol is a robust and well-established method. This guide provides the essential technical information for its preparation, characterization, and safe handling, serving as a foundational resource for scientists in the field.
References
-
National Institute of Standards and Technology. tert-Butyl carbamate. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69; U.S. Department of Commerce: Gaithersburg, MD. [Link]
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Ark Pharma Scientific Limited. tert-butyl ((1s,4s)-4-(hydroxymethyl)cyclohexyl)carbamate. [Link]
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PubChemLite. Tert-butyl n-[1-(hydroxymethyl)cyclohexyl]carbamate (C12H23NO3). [Link]
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Global Substance Registration System. TERT-BUTYL-N-((1S,2S)-2-(HYDROXYMETHYL)CYCLOHEXYL)CARBAMATE. [Link]
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D'Souza, D. M., & Müller, T. J. J. (2007). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Mini reviews in medicinal chemistry, 7(5), 483–496. [Link]
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Knight Chemicals Online. tert-butyl ((1-tosylhydrazineyl)methyl)carbamate. [Link]
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PubChem. rac-tert-butyl N-[(1R,3S)-3-(hydroxymethyl)cyclohexyl]carbamate. [Link]
- Google Patents. (2022). Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
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FULIR. Solvent-Free Mechanochemical Deprotection of N-Boc Group. [Link]
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MDPI. tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. Molbank, 2025, m1984. [Link]
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hte GmbH. Methanol Synthesis in a Fixed Bed Recycle-reactor System: Effect of once. [Link]
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Der Pharma Chemica. Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 2016, 8(17), 272-276. [Link]
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PubChem. tert-butyl N-(1-(hydroxymethyl)cyclobutyl)carbamate. [Link]
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